8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Description
“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C14H21N3O2 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is characterized by a benzodiazepine nucleus with amino substituents . The molecular weight of this compound is 263.33500 .Physical And Chemical Properties Analysis
The compound has a density of 1.142g/cm3 and a boiling point of 430.9ºC at 760 mmHg . The melting point was not available .Scientific Research Applications
Summary of the Application
“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is used in the synthesis of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones . These compounds have shown promising cytotoxic activities against human tumor cell lines, namely human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .
Methods of Application or Experimental Procedures
The compounds were synthesized and properly elucidated using Mass Spectrometry (MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis .
Results or Outcomes
Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively, compared to the standard drug doxorubicin .
2. Application in Antidepressant Synthesis
Summary of the Application
“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” could potentially be used in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results or Outcomes
The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
properties
IUPAC Name |
tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULASIGKOAEFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649607 |
Source
|
Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886363-80-0 |
Source
|
Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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